Cas no 1176633-06-9 (Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-)

Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-, is a chiral organic compound featuring a methanesulfonamide core substituted with an ethyl group and a para-substituted phenyl ring bearing a (1R)-2-chloro-1-hydroxyethyl moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision. The presence of both chloro and hydroxy functional groups offers versatility for further derivatization, while the sulfonamide group enhances stability and solubility. Its defined stereochemistry at the chiral center ensures consistency in downstream applications, making it valuable for research in enantioselective synthesis or drug development. The compound’s purity and structural specificity support its use in high-precision chemical processes.
Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- structure
1176633-06-9 structure
Product Name:Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-
CAS No:1176633-06-9
MF:C11H16ClNO3S
MW:277.767641067505
CID:5186691
Update Time:2025-05-27

Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Chemical and Physical Properties

Names and Identifiers

    • N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide
    • (R)-N-(4-(2-Chloro-1-hydroxyethyl)phenyl)-N-ethylmethanesulfonamide
    • Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-
    • Inchi: 1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3/t11-/m0/s1
    • InChI Key: OWAZSCSWBPQHMU-NSHDSACASA-N
    • SMILES: ClC[C@@H](C1C=CC(=CC=1)N(CC)S(C)(=O)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 320
  • XLogP3: 1.2
  • Topological Polar Surface Area: 66

Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Pricemore >>

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Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- Related Literature

Additional information on Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-

Comprehensive Analysis of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9)

In the realm of pharmaceutical and chemical research, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, belongs to the class of sulfonamide derivatives, which are widely studied for their bioactive characteristics. Researchers and industry professionals are increasingly interested in its synthesis, mechanism of action, and potential therapeutic benefits.

The molecular structure of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- features a chiral center at the (1R)-2-chloro-1-hydroxyethyl moiety, which is critical for its stereospecific interactions in biological systems. This specificity makes it a valuable candidate for drug development, particularly in targeting enzymes or receptors that exhibit enantioselectivity. The presence of the N-ethyl and methanesulfonamide groups further enhances its solubility and bioavailability, key factors in modern drug design.

Recent trends in pharmaceutical research highlight a growing demand for chiral sulfonamides, driven by their versatility in treating various conditions. For instance, compounds like Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- are being explored for their potential in central nervous system (CNS) disorders and inflammatory diseases. These areas align with current user searches on platforms like Google and PubMed, where queries such as "sulfonamide-based CNS drugs" or "chiral compounds in inflammation" are prevalent.

From a synthetic chemistry perspective, the preparation of Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- involves multi-step organic reactions, including Friedel-Crafts acylation and stereoselective reduction. These methods are frequently discussed in academic forums and patent literature, reflecting the compound's technical complexity and industrial relevance. Optimizing these processes is a hot topic, as it directly impacts the scalability and cost-effectiveness of production.

In addition to its pharmaceutical potential, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- is also of interest in material science. Its sulfonamide group can participate in hydrogen bonding, making it a candidate for designing advanced polymers or coatings. This interdisciplinary appeal underscores the compound's versatility and aligns with broader scientific trends toward multifunctional molecules.

Safety and environmental considerations are paramount when handling Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl-. While it is not classified as a hazardous material, proper laboratory practices, such as using personal protective equipment (PPE) and ensuring adequate ventilation, are recommended. These precautions resonate with the increasing public and regulatory focus on green chemistry and sustainable research practices.

In conclusion, Methanesulfonamide, N-[4-[(1R)-2-chloro-1-hydroxyethyl]phenyl]-N-ethyl- (CAS No. 1176633-06-9) represents a compelling subject of study due to its structural uniqueness and broad applicability. Whether in drug discovery, material science, or synthetic chemistry, this compound continues to inspire innovation and research. For those seeking deeper insights, exploring peer-reviewed journals or patent databases will yield valuable information on its latest advancements.

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